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Cat. No.: B1669835 Get Quote

Ein technischer Leitfaden zur Bildung von Dasatinib-N-oxid

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Übersicht über den Mechanismus, die

Kinetik und die experimentellen Protokolle zur Untersuchung der Bildung von Dasatinib-N-oxid,

einem wichtigen Metaboliten des Tyrosinkinase-Inhibitors Dasatinib.

Einleitung
Dasatinib ist ein potenter oraler Tyrosinkinase-Inhibitor der zweiten Generation, der zur

Behandlung von chronischer myeloischer Leukämie (CML) und Philadelphia-Chromosom-

positiver akuter lymphatischer Leukämie (Ph+ ALL) eingesetzt wird. Der Metabolismus von

Dasatinib ist umfangreich und wird hauptsächlich durch Cytochrom-P450-Enzyme

(insbesondere CYP3A4) und Flavin-haltige Monooxygenasen (FMO) vermittelt. Einer der

identifizierten Phase-I-Metaboliten ist Dasatinib-N-oxid, auch als M5 bezeichnet. Das

Verständnis des Bildungsmechanismus dieses Metaboliten ist entscheidend für die

umfassende Charakterisierung des pharmakokinetischen Profils und potenzieller

Arzneimittelwechselwirkungen von Dasatinib.

Mechanismus der N-Oxid-Bildung
Die Umwandlung von Dasatinib in Dasatinib-N-oxid ist eine Oxidationsreaktion, die primär

durch die Flavin-haltige Monooxygenase 3 (FMO3) katalysiert wird.[1][2][3] Während auch

verschiedene CYP-Enzyme in der Lage sind, diese Reaktion in geringerem Maße zu
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katalysieren, gilt FMO3 als das hauptverantwortliche Enzym für die Bildung von M5 in der

menschlichen Leber.[2] Die N-Oxidation findet am Piperazinring der Dasatinib-Struktur statt.

Der katalytische Zyklus von FMO3 beinhaltet die Reduktion des Flavin-Adenin-Dinukleotid

(FAD)-Cofaktors durch NADPH, gefolgt von der Reaktion mit molekularem Sauerstoff, um ein

reaktives C4a-Hydroperoxyflavin-Intermediat zu bilden. Dieses Intermediat überträgt dann ein

Sauerstoffatom auf das nukleophile Stickstoffatom des Piperazinrings von Dasatinib, was zur

Bildung von Dasatinib-N-oxid und C4a-Hydroxyflavin führt.
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Katalytischer Zyklus der FMO3-vermittelten Dasatinib-N-Oxidation.

Quantitative Daten zur Metabolitenbildung
Die Kinetik der Bildung der Hauptmetaboliten von Dasatinib wurde in humanen

Lebermikrosomen (HLM) untersucht. Die Bildung von Dasatinib-N-oxid (M5) folgt der

Michaelis-Menten-Kinetik.[1][3] Die kinetischen Parameter für M5 im Vergleich zu den durch

CYP3A4 gebildeten Hauptmetaboliten sind in Tabelle 1 zusammengefasst.

Tabelle 1: Kinetische Parameter für die Bildung der Hauptmetaboliten von Dasatinib in HLM
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Metabolit Hauptenzym Km (µM)
Vmax
(pmol/min/mg
Protein)

CLint
(Vmax/Km)
(µL/min/mg
Protein)

M5 (N-oxid) FMO3 28.5 399 14

M4 (N-

dealkyliert)
CYP3A4 1.9 98.8 52

M20

(Hydroxymethyl)
CYP3A4 0.82 225 274

M24

(Hydroxymethyl)
CYP3A4 - - 20

Daten stammen aus Studien zur Identifizierung der am oxidativen Metabolismus von Dasatinib

beteiligten menschlichen Enzyme.[1]

Experimentelle Protokolle
Die folgenden Protokolle beschreiben die In-vitro-Methoden zur Identifizierung der

verantwortlichen Enzyme und zur Bestimmung der Kinetik der Dasatinib-N-oxid-Bildung.

Identifizierung des verantwortlichen Enzyms
Dieses Protokoll dient dazu, das primäre Enzym zu identifizieren, das für die Bildung von

Dasatinib-N-oxid verantwortlich ist.

Enzymquellen:

Gepoolte humane Lebermikrosomen (HLM)

cDNA-exprimierte humane Enzyme (insbesondere FMO3 und verschiedene CYPs wie

CYP3A4)

Reagenzien:

Dasatinib
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NADPH-regenerierendes System (z. B. Glukose-6-phosphat, G6P-Dehydrogenase,

NADP+)

Kaliumphosphatpuffer (100 mM, pH 7,4)

Selektive CYP-Inhibitoren (z. B. Ketoconazol für CYP3A4)

Kontrolle: Hitzeinaktivierte Mikrosomen (zur Unterscheidung von FMO-Aktivität, die

hitzelabil ist)

Inkubationsverfahren:

Bereiten Sie eine Inkubationsmischung vor, die Puffer, die Enzymquelle (z. B. 0,5 mg/mL

HLM oder rekombinantes Enzym) und ggf. Inhibitoren enthält.

Führen Sie eine Vorinkubation der Mischung für 5 Minuten bei 37 °C durch.

Starten Sie die Reaktion durch Zugabe von Dasatinib (typische Konzentration: 1-10 µM)

und des NADPH-regenerierenden Systems.

Inkubieren Sie für eine festgelegte Zeit (z. B. 30 Minuten) bei 37 °C in einem

Schüttelwasserbad.

Stoppen Sie die Reaktion durch Zugabe von 2-3 Volumen eiskaltem Acetonitril, das einen

internen Standard (z. B. Dasatinib-d8) enthält.

Zentrifugieren Sie die Proben, um das ausgefällte Protein zu entfernen, und analysieren

Sie den Überstand mittels LC-MS/MS.

Logik des Arbeitsablaufs:
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Experimenteller Arbeitsablauf zur Identifizierung von Enzymen.
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Bestimmung der Enzymkinetik
Dieses Protokoll wird verwendet, um die Km- und Vmax-Werte für die Bildung von M5 in HLM

zu bestimmen.

Materialien: Wie in 4.1, jedoch werden keine Inhibitoren verwendet.

Inkubationsverfahren:

Bereiten Sie Inkubationsmischungen mit HLM (0,5 mg/mL) und dem NADPH-

regenerierenden System vor.

Führen Sie eine Reihe von Inkubationen mit unterschiedlichen Dasatinib-Konzentrationen

durch, die den erwarteten Km-Wert umfassen (z. B. 0,5 µM bis 100 µM).

Starten Sie die Reaktionen und inkubieren Sie für eine kurze Zeit, in der die

Produktbildung linear ist (z. B. 5-10 Minuten).

Stoppen Sie die Reaktionen wie oben beschrieben.

Quantifizieren Sie die gebildete Menge an Dasatinib-N-oxid (M5) mittels LC-MS/MS.

Tragen Sie die Bildungsrate gegen die Substratkonzentration auf und passen Sie die

Daten an die Michaelis-Menten-Gleichung an, um Km und Vmax zu bestimmen.

LC-MS/MS-Analyseprotokoll
Instrument: Triple-Quadrupol-Massenspektrometer mit Elektrospray-Ionisierung (ESI) im

positiven Modus.

Chromatographie:

Säule: C18-Umkehrphasensäule (z. B. 50 x 2,1 mm, 1,8 µm).

Mobile Phase A: 0,1 % Ameisensäure in Wasser.

Mobile Phase B: 0,1 % Ameisensäure in Acetonitril.

Flussrate: 0,4 mL/min.
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Gradient: Ein geeigneter Gradient, um Dasatinib und seine Metaboliten zu trennen.

Massenspektrometrie:

Modus: Multiple Reaction Monitoring (MRM).

MRM-Übergänge:

Dasatinib: m/z 488.2 → 401.1

Dasatinib-N-oxid (M5): m/z 504.1 → 401.1 (Der Precursor-Ionen-Masse [M+H]+ wird

aus der Molekülformel C22H26ClN7O3S abgeleitet; das Produkt-Ion ist basierend auf

dem stabilen Fragment des Muttermoleküls postuliert).

Interner Standard (Dasatinib-d8): m/z 496.2 → 409.1

Zusammenfassung
Die Bildung von Dasatinib-N-oxid (M5) ist ein relevanter, wenn auch untergeordneter

Stoffwechselweg von Dasatinib. Die Reaktion wird überwiegend durch das nicht-CYP-Enzym

FMO3 katalysiert, was Implikationen für die Vorhersage von Arzneimittelwechselwirkungen hat,

da FMO3 nicht auf die gleiche Weise wie CYP-Enzyme durch übliche Inhibitoren oder

Induktoren beeinflusst wird. Die kinetischen Daten zeigen, dass die Bildung von M5 im

Vergleich zu den Haupt-Clearance-Wegen, die von CYP3A4 vermittelt werden, eine geringere

Effizienz aufweist. Die hier beschriebenen Protokolle bieten eine solide Grundlage für die

Untersuchung dieses spezifischen Stoffwechselweges in Forschungs- und

Entwicklungsumgebungen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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